1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic organic compound with the molecular formula and is part of the benzazepine family. This compound is characterized by a seven-membered ring that includes a nitrogen atom, making it a member of the broader class of benzazepinones. It is recognized for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting neurological and cardiovascular diseases .
This compound can be sourced from various chemical suppliers and is classified under organic compounds with heterocyclic structures. It is often utilized as an intermediate in organic synthesis, particularly in creating complex heterocyclic compounds . The compound's structure allows for diverse chemical modifications, making it valuable in both research and industrial applications.
The synthesis of 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be achieved through several methods:
The choice of synthesis route can depend on factors such as yield efficiency, reaction time, and availability of starting materials. Each method presents unique advantages and challenges regarding scalability and purity of the final product.
The molecular structure of 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one features a bicyclic framework with a nitrogen atom integrated into the seven-membered ring. The presence of a methyl group at the first position significantly influences its chemical properties and biological activity.
Key structural data include:
1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one participates in various chemical reactions typical for compounds with similar structures:
The reactivity of this compound can be attributed to its unique structural features that allow it to engage in diverse chemical transformations essential for synthetic organic chemistry.
The mechanism of action for 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one primarily involves interactions at specific biological targets related to neurological functions. Research indicates that compounds within this class may modulate neurotransmitter systems or influence receptor activity pertinent to therapeutic effects against various disorders .
While specific data on its mechanism might be limited due to ongoing research, preliminary studies suggest potential interactions with serotonin receptors and dopaminergic pathways, which are crucial for treating mood disorders and other neurological conditions.
1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
The applications of 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one span across various scientific fields:
The construction of the benzazepinone core necessitates precise ring-forming methodologies. Two predominant strategies dominate the literature: ring enlargement of fused six-membered precursors and intramolecular cyclization of linear precursors. Ring enlargement, as exemplified by the transformation of quinoline or tetrahydroisoquinoline derivatives, leverages electrophilic activation followed by nucleophilic addition. A notable approach involves treating dihydroquinoline intermediates with trihalomethyl anions (X₃C⁻, X=Cl, Br), generating labile intermediates that undergo ring expansion to yield the 1-benzazepin-2-one scaffold after hydrolytic workup [3]. This method capitalizes on the inherent stability of trihalomethyl anions and their propensity for 1,2-addition to iminium species, albeit requiring stringent control of reaction conditions to prevent premature hydrolysis [3].
Alternatively, acid-mediated cyclization offers a direct route. N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide undergoes cyclization in acetic acid under reflux with concentrated hydrochloric acid. This process likely involves initial acetal deprotection generating an aldehyde, followed by intramolecular Friedel-Crafts acylation facilitated by the electron-rich arene. While effective, regioselectivity can be compromised if the arene possesses multiple nucleophilic sites, necessitating careful substituent planning . Optimization studies indicate that catalysts like triethylamine or pyridine can modulate reaction kinetics and improve yields by mitigating side reactions such as polymerization .
Table 1: Cyclization Strategies for 1-Benzazepin-2-one Core Synthesis
Method | Key Reagents/Conditions | Advantages | Limitations | Key Reference |
---|---|---|---|---|
Ring Enlargement | Trihalomethyl anions (e.g., CBr₃⁻), DMSO, 20-100°C | High regioselectivity for N-fused systems | Sensitive intermediates requiring careful workup | [3] |
Friedel-Crafts Cyclization | AcOH, conc. HCl, reflux | Uses readily available linear precursors | Regioselectivity issues with unsymmetrical arenes | |
Acid-Mediated Cyclization | AcOH, HCl, catalysts (Et₃N, pyridine) | Tunable with catalysts | Potential for diastereomer formation if chiral centers present |
Introducing the N-methyl group in 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one demands precise regiocontrol to avoid O-alkylation or C-alkylation byproducts. Traditional approaches employing strong bases like sodium hydride (NaH) in dimethylformamide (DMF) or potassium tert-butoxide in dimethyl sulfoxide (DMSO) face significant practical limitations. NaH/DMF mixtures present explosion risks at elevated temperatures, while potassium tert-butoxide is highly hygroscopic, complicating storage and handling on industrial scales [6] [9]. Furthermore, these bases can promote over-alkylation or decomposition of the sensitive azepinone core.
Superior regioselectivity and safety are achieved using phase-transfer catalysis (PTC) or moderately strong inorganic bases. Alkylation of the parent 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with methyl iodide (CH₃I) proceeds efficiently using 50% aqueous sodium hydroxide (NaOH) in N-methylpyrrolidone (NMP) at 20-100°C. The aqueous NaOH provides sufficient basicity to generate the azepinone enolate, while NMP solubilizes both organic and inorganic components. This method affords the N-methylated product in significantly higher yields (>75%) compared to NaH-mediated routes, minimizing O-alkylation due to the softer nucleophilic character of the enolate under these conditions [6]. Alternative alkylating agents like dimethyl sulfate [(CH₃O)₂SO₂] or methyl triflate (CF₃SO₂CH₃) can be employed under similar PTC conditions using tetrabutylammonium bromide (TBAB) for enhanced reactivity, particularly for sterically hindered derivatives [6].
Table 2: Regioselective N-Methylation Techniques for Azepinones
Base System | Alkylating Agent | Solvent | Temperature Range | Regioselectivity (N vs. O) | Yield Range |
---|---|---|---|---|---|
Sodium Hydride (NaH) | CH₃I | DMF | 0-25°C | Moderate (∼3:1) | 40-60% |
Potassium tert-Butoxide | (CH₃O)₂SO₂ | DMSO | 25-40°C | Good (∼8:1) | 50-70% |
50% NaOH / TBAB (PTC) | CH₃I | Toluene/NMP | 50-80°C | Excellent (>20:1) | 75-90% |
NaOH (aq.) | CF₃SO₂CH₃ | NMP/H₂O | 20-50°C | Excellent (>20:1) | 70-85% |
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for constructing the seven-membered ring of dihydrobenzazepine precursors, which are subsequently reduced or functionalized to access the saturated 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This strategy offers advantages in convergence and functional group tolerance. Successful RCM hinges on judicious diene substrate design. A typical precursor is an N-allyl-o-(allyl)aniline derivative, where the nitrogen atom may bear a protecting group (e.g., carbamate) to modulate reactivity and prevent catalyst poisoning [3]. Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) or Hoveyda-Grubbs II catalyst are typically employed due to their robustness and tolerance to various functional groups present in complex intermediates.
The RCM reaction is usually conducted in degassed dichloromethane or toluene at 40-80°C, generating the 2,5-dihydro-1H-1-benzazepine core. A critical consideration is controlling olefin geometry in the product; while Grubbs II catalysts often yield predominantly E-olefins, solvent and temperature adjustments can influence this ratio. Subsequent steps are required to access the saturated lactam: (1) hydrolysis of protecting groups (if present), (2) N-methylation (employing regioselective methods as in Section 1.2), and (3) catalytic hydrogenation of the exocyclic double bond (See Section 1.4). Alternatively, dihydroxylation followed by periodate cleavage offers a route to carbonyl derivatives [3]. RCM efficiency is sensitive to steric hindrance near the reacting olefins and electronic effects of aryl substituents. Electron-withdrawing groups on the aniline ring can slow the reaction, necessitating higher catalyst loadings (5-10 mol%) [3].
Table 3: RCM Strategies Towards Dihydrobenzazepine Intermediates
Diene Precursor Structure | Catalyst (mol%) | Conditions | Dihydrobenzazepine Product | Key Post-RCM Steps |
---|---|---|---|---|
N-Allyl-o-(allyl)aniline | Grubbs II (5-10) | DCM, 40°C, 12-24h | 2,5-Dihydro-1H-1-benzazepine | 1. N-Methylation 2. C=C Hydrogenation |
N-Boc-N-Allyl-o-(allyl)aniline | Hoveyda-Grubbs II (3-5) | Toluene, 80°C, 6-12h | tert-Butyl 2,5-dihydro-1H-1-benzazepine-1-carboxylate | 1. Boc Deprotection 2. N-Methylation 3. C=C Hydrogenation |
N-Allyl-o-(prenyl)aniline | Grubbs II (10) | DCM, 40°C, 24-48h | 3-Methyl-2,5-dihydro-1H-1-benzazepine | 1. N-Methylation 2. Selective C=C Hydrogenation |
The final step in synthesizing the saturated 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one often involves catalytic hydrogenation of unsaturated precursors like 3,4-dihydro-1H-1-benzazepin-2(5H)-ones or 2,5-dihydro-1H-1-benzazepines obtained from RCM. This transformation demands careful catalyst selection to ensure chemoselectivity (avoiding over-reduction of the lactam carbonyl) and stereoselectivity (controlling configurations at C-3, C-4, and C-5).
Heterogeneous catalysts are predominantly used. Palladium on carbon (Pd/C, 5-10% Pd) in ethanol or ethyl acetate under moderate hydrogen pressure (3-5 atm) effectively reduces endocyclic C=C bonds without affecting the lactam moiety [6]. Platinum oxide (PtO₂, Adams' catalyst) exhibits higher activity, often allowing hydrogenation at atmospheric pressure (1 atm H₂) in acetic acid as solvent, which also solubilizes the substrate [3]. While efficient, PtO₂ requires careful control to prevent catalyst poisoning by trace impurities. Homogeneous catalysts like Wilkinson's catalyst [(Ph₃P)₃RhCl] offer superior chemoselectivity for isolated double bonds in complex molecules but are less commonly employed due to cost and difficulties in removal [3].
Stereochemistry presents a significant challenge. Hydrogenation typically yields racemic mixtures of trans-configured products at ring fusion points (e.g., C4a/C8a), with the cis-isomer being a minor component due to steric constraints imposed by the benzo-fused ring. Achieving enantioselectivity requires chiral modification. Chiral auxiliaries attached to nitrogen before hydrogenation, followed by cleavage, offer one solution but add synthetic steps. Direct asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos complexes) on prochiral dihydrobenzazepinones remains an active area of research but is not yet widely applied to this specific scaffold [6]. The choice of solvent significantly impacts both reaction rate and stereoselectivity; protic solvents (EtOH, AcOH) generally enhance rates compared to aprotic solvents (THF, ethyl acetate).
Table 4: Catalytic Hydrogenation Conditions for Benzazepinone Saturation
Substrate | Catalyst System | Conditions | Product | Chemoselectivity | Stereoselectivity (trans:cis) |
---|---|---|---|---|---|
3,4-Dihydro-1H-1-benzazepin-2(5H)-one | 10% Pd/C (5-10 mol% Pd) | EtOH, 3-5 atm H₂, 25-50°C | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | Selective for C=C, no C=O reduction | >95:5 |
2,5-Dihydro-1H-1-benzazepine (from RCM) | PtO₂ (3-5 mol%) | AcOH, 1 atm H₂, 25°C | 2,3,4,5-Tetrahydro-1H-1-benzazepine | Selective for C=C, no aromatic ring reduction | >90:10 |
3-Methyl-2,5-dihydro-1H-1-benzazepine | Pd(OH)₂/C (Pearlman's catalyst) | EtOAc, 3 atm H₂, 40°C | 3-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | Selective for exocyclic C=C | >95:5 (racemic) |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5